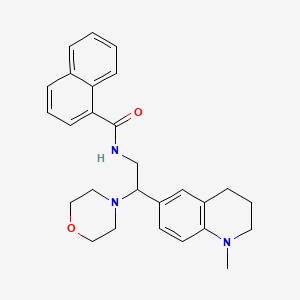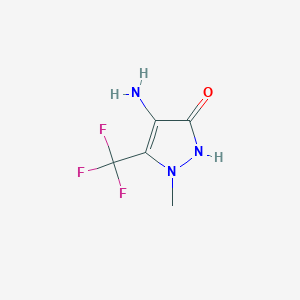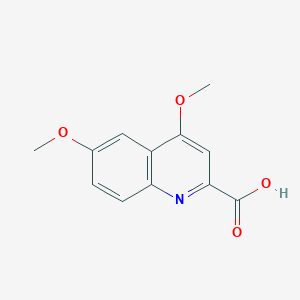![molecular formula C9H16N2O B2851566 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1474026-47-5](/img/structure/B2851566.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,7-Diazaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro[35]nonane ring system
Mecanismo De Acción
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound has been found to have high metabolic stability in human and mouse liver microsomes . This suggests that it may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated anti-tumor activity . Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests that the compound’s action on KRAS G12C can lead to a reduction in tumor growth .
Análisis Bioquímico
Biochemical Properties
It has been found to bind in the switch-II pocket of KRAS G12C . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the KRAS signaling pathway.
Cellular Effects
Given its role as a covalent inhibitor of KRAS G12C , it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to inhibition of the KRAS protein, thereby affecting gene expression and cellular processes.
Temporal Effects in Laboratory Settings
It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In an NCI-H1373 xenograft mouse model, 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone showed a dose-dependent antitumor effect . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
Given its role as a covalent inhibitor of KRAS G12C , it may interact with enzymes or cofactors involved in the KRAS signaling pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
1-{2,7-Diazaspiro[3
Comparación Con Compuestos Similares
Similar Compounds
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone: A similar compound with a different substitution pattern on the spirocyclic ring.
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another related compound with a different functional group attached to the spirocyclic ring.
Uniqueness
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of the ethanone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHMVVWXYJRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

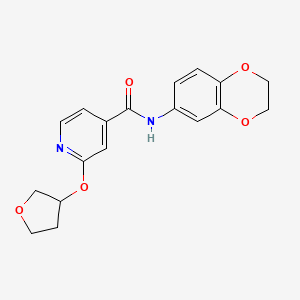

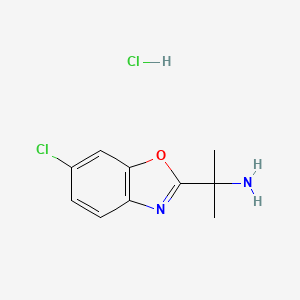
![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2851492.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)

![(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2851497.png)
![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851500.png)
